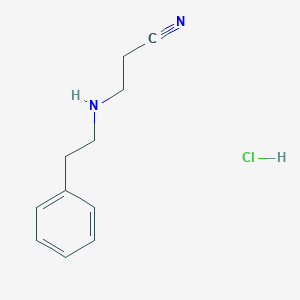

3-Phenethylamino-propionitrile hydrochloride

Description

3-Phenethylamino-propionitrile hydrochloride is a hydrochloride salt featuring a phenethylamine moiety (a benzene ring linked to an ethylamine group) and a propionitrile group (a three-carbon chain terminating in a nitrile). The nitrile group confers reactivity, enabling transformations such as reduction to amines or participation in nucleophilic additions. The phenethylamine component may contribute to biological activity, akin to other aromatic amines. However, further studies are required to confirm its specific properties and applications.

Properties

IUPAC Name |

3-(2-phenylethylamino)propanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c12-8-4-9-13-10-7-11-5-2-1-3-6-11;/h1-3,5-6,13H,4,7,9-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUXQFIYRBVDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501342604 | |

| Record name | 3-[(2-Phenylethyl)amino]propanenitrile hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501342604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73605-24-0 | |

| Record name | 3-[(2-Phenylethyl)amino]propanenitrile hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501342604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Phenethylamino-propionitrile hydrochloride involves the reaction of phenethylamine with acrylonitrile under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

3-Phenethylamino-propionitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions include various derivatives of phenethylamine and substituted nitriles.

Scientific Research Applications

3-Phenethylamino-propionitrile hydrochloride has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other chemical compounds and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of 3-Phenethylamino-propionitrile hydrochloride involves its metabolism to 2-Phenylethylamine, which acts as a neuromodulator in the central nervous system. This compound may avoid immediate metabolism by monoamine oxidase enzymes due to its N-substitution, allowing for a more sustained elevated concentration of 2-Phenylethylamine in vivo . The molecular targets and pathways involved include the modulation of neurotransmitter release and interaction with specific receptors in the brain .

Comparison with Similar Compounds

(R)-3-Amino-3-phenylpropionic Acid Hydrochloride

Structural Comparison :

- Shared Features : Both compounds contain a phenyl group and a hydrochloride salt.

- Key Differences: Functional Groups: The target compound has a nitrile (-C≡N) and phenethylamine, whereas (R)-3-amino-3-phenylpropionic acid hydrochloride contains a carboxylic acid (-COOH) and a chiral amino group. Backbone: Propionitrile (3 carbons) vs. propionic acid (3 carbons with a carboxylate).

Implications :

- The nitrile in 3-phenethylamino-propionitrile may enhance its utility in synthetic pathways (e.g., as a precursor for amines), while the carboxylic acid in (R)-3-amino-3-phenylpropionic acid hydrochloride could improve solubility in polar solvents.

- The chiral center in the latter compound may influence its pharmacological activity, a feature absent in the target compound.

3-(1-Pyrrolidinyl)propiophenone Hydrochloride

Structural Comparison :

- Shared Features : Both have a three-carbon backbone and aromatic components.

- Key Differences: Functional Groups: Propiophenone (ketone) and pyrrolidine (cyclic amine) in the comparator vs. nitrile and phenethylamine in the target. Aromaticity: Propiophenone’s phenyl group is directly bonded to a ketone, whereas the target’s phenyl is part of a phenethylamine.

Implications :

- The cyclic pyrrolidine moiety could enhance metabolic stability compared to the linear phenethylamine in the target compound.

2-P-Methoxyphenyl-3-phenylacrylic Acid, 3-Tropanyl Ester Hydrochloride

Structural Comparison :

- Shared Features : Both contain aromatic rings and hydrochloride salts.

- Key Differences :

- Functional Groups : The comparator has an ester and a tropane alkaloid moiety, while the target features nitrile and phenethylamine.

- Complexity : The comparator’s structure includes a methoxyphenyl group and a tropane ring, which may confer receptor-binding specificity.

Implications :

- The ester group in the comparator is prone to hydrolysis, whereas the nitrile in the target compound offers stability under acidic/basic conditions.

General Physicochemical Properties of Hydrochloride Salts

Hydrochloride salts, including those referenced here, typically exhibit:

- High Melting Points : For example, a hygroscopic hydrochloride in has a melting point of 254°C .

- Improved Solubility : Enhanced water solubility compared to free bases, critical for pharmaceutical formulations.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

3-Phenethylamino-propionitrile hydrochloride (PEA-P HCl) is a compound of increasing interest in biochemical and pharmacological research due to its potential role as a precursor to 2-Phenylethylamine (PEA). PEA is an endogenous trace amine that has been implicated in various neurophysiological processes, including mood regulation and neurotransmitter modulation. This article explores the biological activity of PEA-P HCl, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interaction

The primary target of PEA-P HCl is 2-Phenylethylamine , which acts as a monoamine releasing agent. The compound is hypothesized to function as a synthetic metabolic precursor of PEA, leading to increased concentrations of this important neurotransmitter in the body.

Pharmacokinetics

PEA-P HCl exhibits unique pharmacokinetic properties due to its N-substitution, which allows it to evade immediate metabolism by monoamine oxidase (MAO) enzymes. This characteristic results in a more sustained elevation of PEA levels following administration, enhancing its potential neuroactive effects.

Cellular Effects

Research indicates that PEA-P HCl influences various cellular processes, including:

- Cell Signaling : The compound may modulate signaling pathways that affect gene expression and cellular metabolism.

- Neurotransmitter Modulation : By acting as a precursor to PEA, it could play a role in regulating neurotransmitter levels, particularly in the central nervous system.

Molecular Mechanism

The interaction of PEA-P HCl with biomolecules involves enzyme inhibition or activation and alterations in gene expression. The compound’s design enables it to be selectively metabolized into PEA, which can then exert neuromodulatory effects on neuronal activity.

Case Studies and Experimental Data

Recent studies have highlighted the biological activity of PEA-P HCl through various experimental approaches:

- In Vivo Studies : Animal models have shown that administration of PEA-P HCl leads to increased levels of PEA in the brain, correlating with observable behavioral changes such as improved mood and reduced anxiety-like behaviors.

- Dosage Trials : Initial dosage trials suggest that PEA-P HCl may exhibit subtle stimulant effects, indicating potential applications for treating mood disorders like depression and anhedonia .

Pharmacological Potential

Given its role as a precursor to an important neuromodulator, PEA-P HCl is being investigated for several therapeutic applications:

- Mood Disorders : Its ability to elevate PEA levels may provide benefits in treating conditions such as depression and anxiety.

- Cognitive Enhancement : There is ongoing research into its potential use for cognitive enhancement due to its effects on neurotransmitter dynamics .

Industrial Uses

Beyond pharmacology, PEA-P HCl is also utilized in chemical synthesis and material development, serving as a reagent in organic reactions and as an intermediate in pharmaceutical production.

Summary of Research Findings

| Study Type | Findings | Implications |

|---|---|---|

| In Vivo Studies | Increased PEA levels observed post-administration | Potential for mood enhancement |

| Dosage Trials | Subtle stimulant effects noted | Possible application in treating depression |

| Biochemical Analysis | Interaction with cellular signaling pathways affecting neurotransmitter release | Insights into mood regulation mechanisms |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.